2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid
Overview
Description
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol It is a derivative of nicotinic acid, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group
Preparation Methods
The synthesis of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid typically involves multiple steps. One common synthetic route starts with the preparation of 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, which is then reacted with nicotinic acid under specific conditions to form the desired product . The reaction conditions often include the use of coupling reagents and solvents such as dichloromethane or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the nicotinic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid can be compared with other similar compounds, such as:
N-Boc-pyrrolidine-3-carboxylic acid: This compound shares the pyrrolidine ring and tert-butoxycarbonyl group but lacks the nicotinic acid moiety.
N-Butoxycarbonyl-pyrrolidine-2-boronic acid: Similar in structure but contains a boronic acid group instead of nicotinic acid.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and nicotinic acid, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNJJHZMXHXCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130932 | |
Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-88-2 | |
Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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